molecular formula C8H13NS B2873148 1-Isothiocyanato-2-methylcyclohexane CAS No. 885460-75-3

1-Isothiocyanato-2-methylcyclohexane

Cat. No.: B2873148
CAS No.: 885460-75-3
M. Wt: 155.26
InChI Key: PZMGXEOAUNVRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isothiocyanato-2-methylcyclohexane is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclohexane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Mechanism of Action

Target of Action

Isothiocyanates, including 1-Isothiocyanato-2-methylcyclohexane, are known to have numerous protein targets . They exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .

Mode of Action

Isothiocyanates are chemoselective electrophiles and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Pharmacokinetics

It’s known that isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . The conversion of glucosinolates to isothiocyanates occurs via the myrosinase reaction .

Result of Action

The result of the action of isothiocyanates includes the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the compound’s efficacy can be influenced by the presence of other compounds in the environment, such as other proteins or metabolites.

Preparation Methods

The synthesis of 1-Isothiocyanato-2-methylcyclohexane can be achieved through several methods:

    Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.

    Amines and Carbon Disulfide: Another method uses carbon disulfide and amines in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.

    Phenyl Chlorothionoformate and Amines: A more recent method involves the reaction of phenyl chlorothionoformate with primary amines.

Chemical Reactions Analysis

1-Isothiocyanato-2-methylcyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include elemental sulfur, amine bases like DBU, and solvents such as dimethylbenzene . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Isothiocyanato-2-methylcyclohexane can be compared with other isothiocyanates such as:

Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for therapeutic applications. Further research into its properties and mechanisms of action will continue to uncover its potential benefits and applications.

Properties

IUPAC Name

1-isothiocyanato-2-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGXEOAUNVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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